![molecular formula C16H16O2 B13609817 3-[3-(2-Methylphenyl)phenyl]propanoic acid](/img/structure/B13609817.png)
3-[3-(2-Methylphenyl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2-Methylphenyl)phenyl]propanoic acid is an organic compound with the molecular formula C16H16O2 It is a derivative of propanoic acid, featuring a phenyl group substituted with a 2-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(2-Methylphenyl)phenyl]propanoic acid typically involves the Friedel-Crafts alkylation of benzene derivatives. One common method is the reaction of 2-methylbenzyl chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The resulting product is then subjected to oxidation to form the desired propanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents, under controlled temperature and solvent conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry: 3-[3-(2-Methylphenyl)phenyl]propanoic acid is used as a building block in organic synthesis. It participates in the formation of more complex molecules through various chemical reactions.
Biology and Medicine: This compound has potential applications in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its structural similarity to known pharmacophores makes it a candidate for medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including polymers and agrochemicals.
作用机制
The mechanism of action of 3-[3-(2-Methylphenyl)phenyl]propanoic acid in biological systems involves its interaction with specific molecular targets. For instance, as a potential NSAID, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby alleviating inflammation and pain. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
- 2-[3-(2-Methylpropyl)phenyl]propanoic acid
- 3-(2-Methylphenyl)propionic acid
- 2-(4-Methylphenyl)propanoic acid
Comparison: 3-[3-(2-Methylphenyl)phenyl]propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
属性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
3-[3-(2-methylphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H16O2/c1-12-5-2-3-8-15(12)14-7-4-6-13(11-14)9-10-16(17)18/h2-8,11H,9-10H2,1H3,(H,17,18) |
InChI 键 |
CZVGXQUQWWLNCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



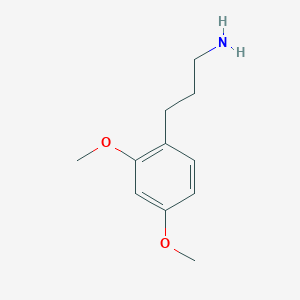
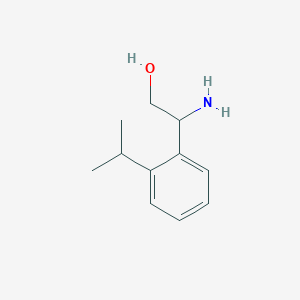
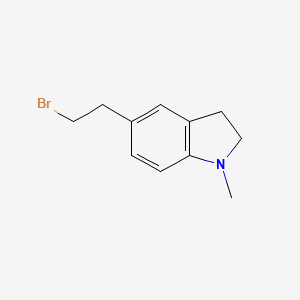

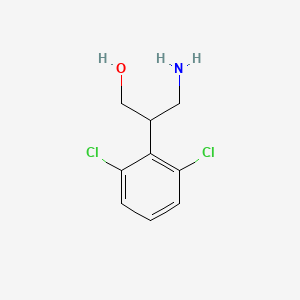

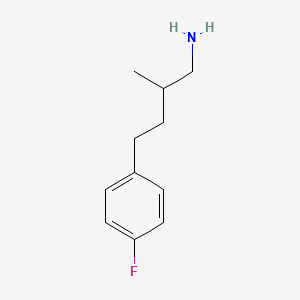

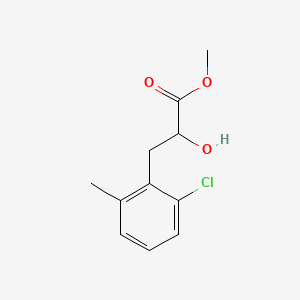
![2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13609803.png)

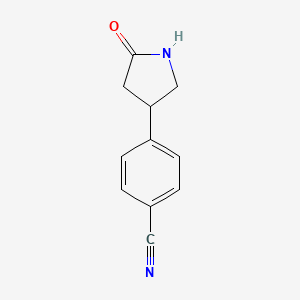
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
